The compound (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with significant relevance in medicinal chemistry and pharmacology. It is classified as a steroidal compound due to its structural characteristics that resemble those of steroid hormones. The compound's chemical formula is , and it has a molecular weight of approximately 330.47 g/mol. Its CAS number is 68-96-2.
This compound can be sourced from various chemical suppliers and databases that specialize in organic compounds. Its synthesis and characterization are often found in scientific literature focusing on steroid derivatives and their biological activities.
The compound falls under the category of steroidal ketones, which are known for their diverse biological activities, including potential therapeutic effects in hormone-related disorders.
The synthesis of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions used in these reactions can be found in specialized organic chemistry literature.
The molecular structure of the compound can be represented using various notations:
O=C(C)[C@](CC1)(O)[C@]2(C)[C@@H]1[C@@H]3CCC([C@@](CC4)(C)[C@H]3CC2)=CC4=O
RUJWZZRJSQGFCW-OGPYDZPMSA-N
This structure indicates several stereocenters that contribute to its biological activity and specificity.
The compound's structural data includes:
The compound can undergo various chemical reactions typical for steroidal compounds:
Technical details about these reactions often involve specific catalysts or conditions that facilitate the desired transformations.
The mechanism of action for this compound may involve interaction with specific biological receptors or enzymes:
Data supporting these mechanisms can be found in pharmacological studies focusing on steroidal compounds.
Key physical properties include:
Relevant chemical properties include:
The primary applications of (8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one are found in:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and related fields.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5